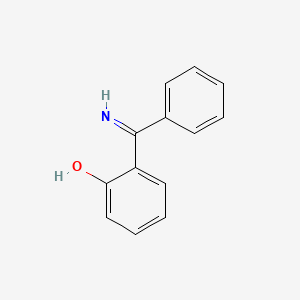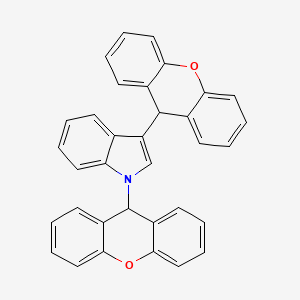![molecular formula C21H45O4P B14641442 Phosphine oxide, tris[(hexyloxy)methyl]- CAS No. 53753-99-4](/img/structure/B14641442.png)
Phosphine oxide, tris[(hexyloxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine oxide, tris[(hexyloxy)methyl]-, is an organophosphorus compound characterized by the presence of three hexyloxy groups attached to a phosphine oxide core. This compound is part of a broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphine oxide, tris[(hexyloxy)methyl]-, can be synthesized through the oxidation of the corresponding phosphine. The general reaction involves the use of an oxidizing agent such as oxygen or hydrogen peroxide. The reaction is typically carried out under controlled conditions to ensure complete oxidation without over-oxidation or degradation of the product .
Industrial Production Methods
In an industrial setting, the production of phosphine oxide, tris[(hexyloxy)methyl]-, may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process often includes steps for purification, such as distillation or crystallization, to isolate the desired compound from by-products and impurities .
Análisis De Reacciones Químicas
Types of Reactions
Phosphine oxide, tris[(hexyloxy)methyl]-, undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can revert the phosphine oxide back to the corresponding phosphine.
Substitution: The hexyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphorus compounds, while reduction can produce the corresponding phosphine .
Aplicaciones Científicas De Investigación
Phosphine oxide, tris[(hexyloxy)methyl]-, has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism by which phosphine oxide, tris[(hexyloxy)methyl]-, exerts its effects involves interactions with various molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The specific pathways and targets depend on the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine oxide: Another well-known phosphine oxide with three phenyl groups instead of hexyloxy groups.
Tris(2-methoxyphenyl)phosphine oxide: Similar structure but with methoxyphenyl groups.
Uniqueness
Phosphine oxide, tris[(hexyloxy)methyl]-, is unique due to its specific hexyloxy substituents, which impart distinct physical and chemical properties. These properties can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where other phosphine oxides may not be as effective .
Propiedades
Número CAS |
53753-99-4 |
|---|---|
Fórmula molecular |
C21H45O4P |
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
1-[bis(hexoxymethyl)phosphorylmethoxy]hexane |
InChI |
InChI=1S/C21H45O4P/c1-4-7-10-13-16-23-19-26(22,20-24-17-14-11-8-5-2)21-25-18-15-12-9-6-3/h4-21H2,1-3H3 |
Clave InChI |
ITJYOHKXTQLVHH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOCP(=O)(COCCCCCC)COCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,1'-thiobis[4-[(4-nitrophenyl)thio]-](/img/structure/B14641359.png)
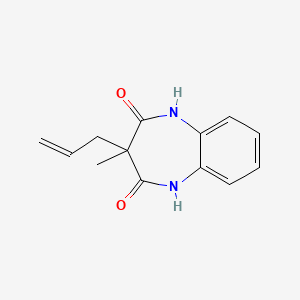
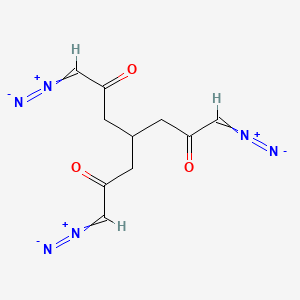
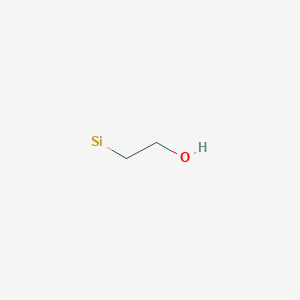
![Copper, [(trimethylsilyl)ethynyl]-](/img/structure/B14641384.png)


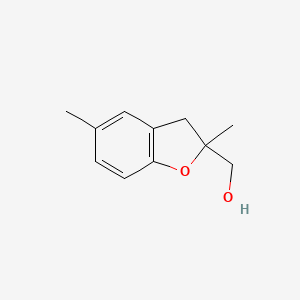

![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)
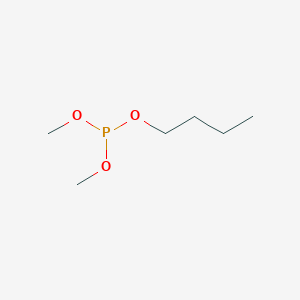
![2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14641438.png)
